PDB Ligand Validation: RD4 (3-Ethoxybenzene-1-carboximidamide) Demonstrates Experimentally Verified Binding in Multiple High-Resolution Crystal Structures
3-Ethoxybenzene-1-carboximidamide (free base, PDB ligand code RD4) has been experimentally validated as a binding ligand in at least three distinct high-resolution protein crystal structures deposited in the Protein Data Bank: PDB entries 5R27 (endothiapepsin complex), 5RC9 (endothiapepsin changed-state model), 7I1E and 8CFR (SARS-CoV-2 main protease Mᵖʳᵒ complexes) [1]. This experimental validation establishes RD4 as a bona fide fragment hit with confirmed binding pose and occupancy, providing structural coordinates suitable for structure-guided optimization. In contrast, the 2-ethoxy positional isomer lacks documented PDB entries with verified binding poses, and unsubstituted benzamidine, while widely co-crystallized, exhibits different binding geometry due to the absence of the ethoxy substituent [2]. The RD4 ligand in 7I1E demonstrates specific non-covalent interactions with the SARS-CoV-2 Mᵖʳᵒ active site, establishing this scaffold as a validated starting point for antiviral fragment elaboration [3].
| Evidence Dimension | Number of PDB entries with experimentally validated binding poses |
|---|---|
| Target Compound Data | ≥3 PDB entries (5R27, 5RC9, 7I1E/8CFR) with RD4 ligand coordinates and occupancy refinement |
| Comparator Or Baseline | 2-Ethoxybenzamidine: 0 documented PDB entries with validated binding poses |
| Quantified Difference | Validated binding poses exist for target compound; none documented for 2-ethoxy isomer |
| Conditions | X-ray crystallography; PDB deposition with occupancy and B-factor refinement |
Why This Matters
Procurement of a compound with experimentally validated binding coordinates enables direct structure-based design campaigns without requiring de novo crystallographic fragment screening, reducing hit-to-lead timelines by approximately 3–6 months.
- [1] PDBj. ChemComp-RD4: 3-ethoxybenzene-1-carboximidamide — PDB entries 5R27, 5RC9, 7I1E, 8CFR. Protein Data Bank Japan. View Source
- [2] RCSB PDB. Ligand Summary: RD4 (3-ethoxybenzene-1-carboximidamide). Protein Data Bank, 2020. View Source
- [3] PDBj. 7I1E — PanDDA analysis group deposition: Main Protease (SARS-CoV-2) in complex with fragment G03 (RD4). Protein Data Bank Japan. View Source
